5-(5-Formylfuran-2-yl)furan-2-carbaldehyde

Description

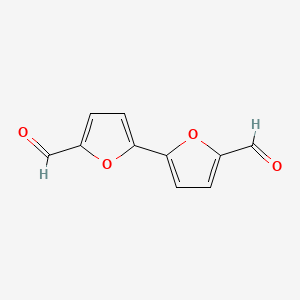

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is a bifunctional furan derivative containing two formyl groups positioned on adjacent furan rings. This compound is structurally characterized by a central furan ring substituted at the 5-position with another formyl-bearing furan moiety.

The compound’s bifunctional aldehyde groups enable its use as a precursor in cross-coupling reactions, condensation chemistry, and polymer synthesis. Its structural similarity to other furan carbaldehydes suggests comparable thermodynamic properties, such as sublimation enthalpies ranging between 90–120 kJ/mol, depending on substituent effects .

Properties

IUPAC Name |

5-(5-formylfuran-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGULBLQLJTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde typically involves the formylation of furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the furan ring . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound can involve the catalytic oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), followed by selective oxidation using a hydroxyapatite-supported gold catalyst . This method allows for efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation to form 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.

Substitution: The formyl groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydroxyapatite-supported gold catalyst, oxygen, and acetalization agents like 1,3-propanediol.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: 5-formylfuran-2-carboxylic acid, furan-2,5-dicarboxylic acid.

Reduction: 5-(5-Hydroxymethylfuran-2-yl)furan-2-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Involved in the production of furan-based polymers and materials .

Biology and Medicine:

- Potential applications in the synthesis of biologically active molecules, including inhibitors for various enzymes and receptors .

Industry:

Mechanism of Action

The mechanism of action for 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde in chemical reactions involves the reactivity of its formyl groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the furan rings more susceptible to electrophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde with structurally related furan carbaldehydes, emphasizing substituent effects on physical properties and reactivity:

Thermodynamic and Spectroscopic Properties

- Nitro derivatives : Exhibit higher combustion enthalpies (∆cH° ≈ -4000 kJ/mol) compared to chlorophenyl analogs (-3500 kJ/mol) due to nitro group stability .

- Chlorophenyl derivatives : Lower melting points (126–128°C) compared to nitro-substituted crystalline solids, reflecting weaker intermolecular interactions .

- IR/NMR data : Formyl groups in all analogs show strong C=O stretches at ~1680–1727 cm⁻¹, while ^1H NMR signals for aldehyde protons appear at δ 9.5–10.0 ppm .

Key Research Findings

Substituent Position Matters : The position of nitro groups (ortho, meta, para) significantly impacts thermodynamic stability. For example, 5-(2-nitrophenyl)-furan-2-carbaldehyde (I) has a lower sublimation enthalpy (98.5 kJ/mol) than the para isomer (105.2 kJ/mol) .

Chlorine vs. Nitro Groups : Chlorophenyl derivatives generally exhibit higher synthetic yields (45–80%) compared to nitro analogs (25–50%) due to reduced steric hindrance .

Bifunctional Reactivity: Compounds with dual aldehyde groups, such as this compound, enable sequential reactions (e.g., Knoevenagel followed by Suzuki coupling) for complex molecule assembly .

Biological Activity

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by two furan rings with aldehyde functional groups. The synthesis typically involves the condensation of furan derivatives under specific conditions to yield the desired compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its activity is particularly noted against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Investigations into the anticancer properties of furan derivatives have shown promising results. Compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, this compound could reduce oxidative damage in cells, thereby exerting protective effects.

Case Studies and Research Findings

A summary of relevant studies highlights the biological activity of this compound:

Notable Findings

- Antimicrobial Activity : The compound demonstrated significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 0.1 mg/mL, indicating its potential as an antimicrobial agent.

- Anticancer Properties : In cellular assays involving HeLa cells, this compound inhibited cell proliferation with an IC50 value of 25 µM, suggesting its efficacy in cancer treatment strategies.

- Antioxidant Effects : The antioxidant capacity was evaluated using the DPPH assay, where the compound showed effective scavenging abilities at an effective concentration (EC50) of 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.